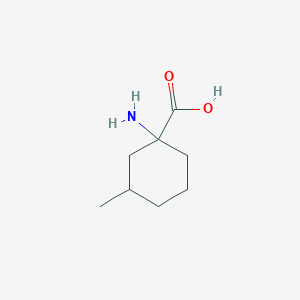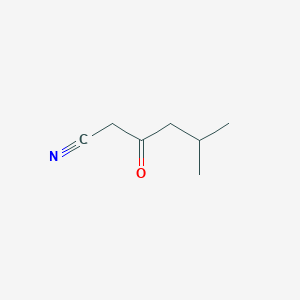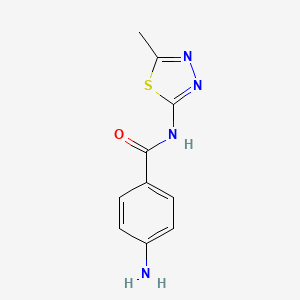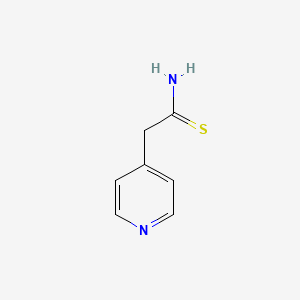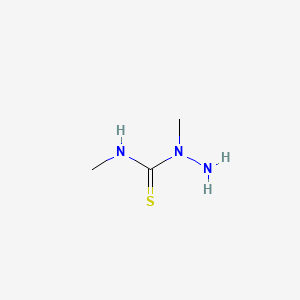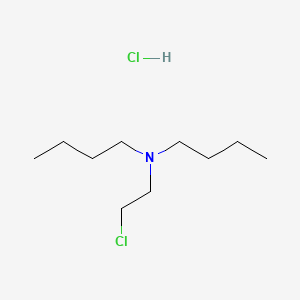
Dibutyl(2-chloroethyl)ammonium chloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dibutyl(2-chloroethyl)ammonium chloride can be synthesized through the reaction of dibutylamine with 2-chloroethyl chloride in the presence of a suitable solvent such as ethanol or methanol . The reaction typically occurs at room temperature and is followed by the addition of hydrochloric acid to form the chloride salt .
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
Dibutyl(2-chloroethyl)ammonium chloride undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong bases.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium hydroxide can yield dibutyl(2-hydroxyethyl)ammonium chloride .
Wissenschaftliche Forschungsanwendungen
Dibutyl(2-chloroethyl)ammonium chloride is widely used in scientific research due to its versatility:
Chemistry: It serves as a reagent in various organic synthesis reactions.
Biology: It is used in studies involving cell membrane interactions and transport mechanisms.
Medicine: Research on its potential therapeutic applications is ongoing.
Industry: It is used in the production of surfactants, emulsifiers, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of dibutyl(2-chloroethyl)ammonium chloride involves its interaction with cellular components. It can disrupt cell membranes and interfere with ion transport processes . The molecular targets include membrane proteins and ion channels, leading to altered cellular functions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dibutylamine: A precursor in the synthesis of dibutyl(2-chloroethyl)ammonium chloride.
2-Chloroethylamine: Another related compound with similar chemical properties.
Uniqueness
This compound is unique due to its specific combination of butyl groups and a chloroethyl group, which imparts distinct chemical reactivity and biological activity .
Eigenschaften
CAS-Nummer |
4535-81-3 |
|---|---|
Molekularformel |
C10H23Cl2N |
Molekulargewicht |
228.20 g/mol |
IUPAC-Name |
dibutyl(2-chloroethyl)azanium;chloride |
InChI |
InChI=1S/C10H22ClN.ClH/c1-3-5-8-12(10-7-11)9-6-4-2;/h3-10H2,1-2H3;1H |
InChI-Schlüssel |
OWFDMTIOBATGBR-UHFFFAOYSA-N |
SMILES |
CCCCN(CCCC)CCCl.Cl |
Kanonische SMILES |
CCCC[NH+](CCCC)CCCl.[Cl-] |
Key on ui other cas no. |
4535-81-3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


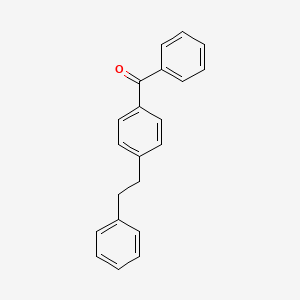
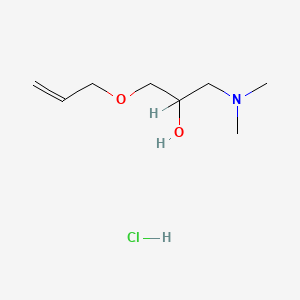
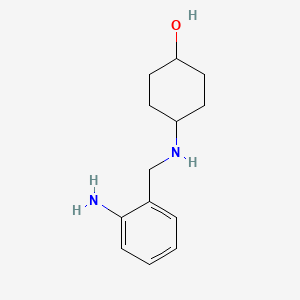
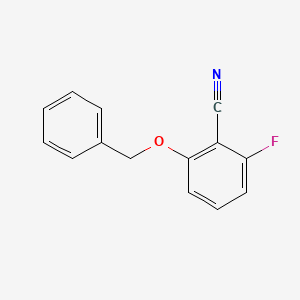
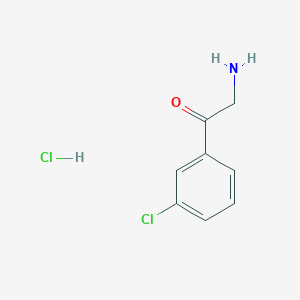
![1-{4-[2-(Dimethylamino)ethoxy]phenyl}ethan-1-one](/img/structure/B1274190.png)
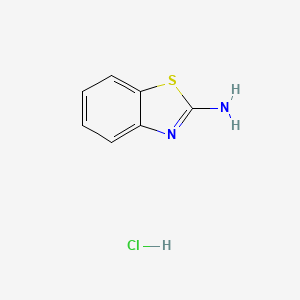
![4-[(2-Acetylphenyl)amino]-4-oxobutanoic acid](/img/structure/B1274194.png)
